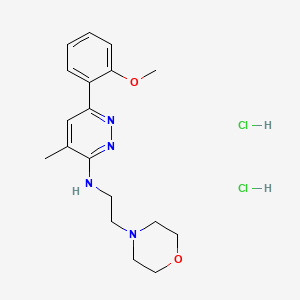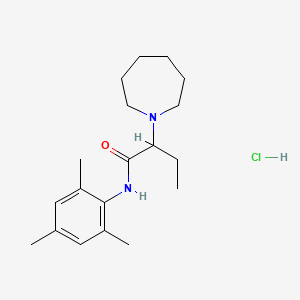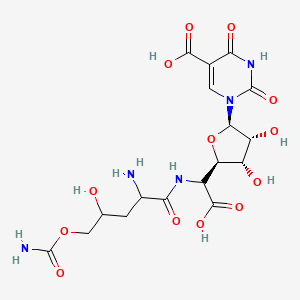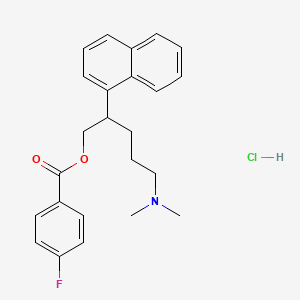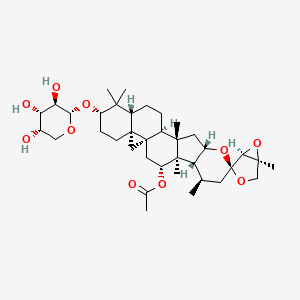
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, also known as iodofiltic acid I-123, is a radiopharmaceutical compound used primarily for diagnostic purposes in nuclear medicine. It is a fatty acid analog labeled with the radioactive isotope iodine-123, which emits gamma rays detectable by single-photon emission computed tomography (SPECT). This compound is particularly useful for imaging myocardial metabolism and assessing ischemic heart disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves the iodination of a precursor fatty acid. The process typically includes the following steps:
Iodination: The precursor fatty acid is iodinated using iodine-123 in the presence of a suitable oxidizing agent, such as chloramine-T or iodogen.
Purification: The iodinated product is purified using chromatographic techniques to remove any unreacted iodine and by-products.
Radiolabeling: The purified iodinated fatty acid is then labeled with iodine-123 through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high radiochemical yield and specific activity, ensuring the compound’s efficacy and safety for clinical use. Automated synthesis modules and stringent quality control measures are employed to maintain consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated compound to its corresponding deiodinated form.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions include oxidized derivatives, deiodinated compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, has a wide range of scientific research applications:
Chemistry: Used as a radiolabeled tracer for studying fatty acid metabolism and transport.
Biology: Employed in research on cellular uptake and metabolism of fatty acids.
Medicine: Primarily used in nuclear medicine for myocardial imaging to assess ischemic heart disease and other cardiac conditions.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents .
Wirkmechanismus
The mechanism of action of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves its uptake by myocardial cells, where it mimics the behavior of natural fatty acids. The compound is transported into cells via fatty acid transport proteins and undergoes beta-oxidation in the mitochondria. The gamma rays emitted by iodine-123 are detected by SPECT imaging, allowing for the visualization of myocardial metabolism and identification of ischemic regions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodofiltic acid I-125: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope.
Ioflupane I-123: Used for imaging dopamine transporters in the brain, primarily for diagnosing Parkinson’s disease
Uniqueness
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, is unique in its specific application for myocardial imaging. Its ability to mimic natural fatty acids and its optimal gamma emission properties make it particularly suitable for assessing cardiac metabolism and ischemia .
Eigenschaften
CAS-Nummer |
110025-71-3 |
|---|---|
Molekularformel |
C22H35IO2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
15-(4-(123I)iodanylphenyl)-9-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(11-7-3-2-4-10-14-22(24)25)12-8-5-6-9-13-20-15-17-21(23)18-16-20/h15-19H,2-14H2,1H3,(H,24,25)/i23-4 |
InChI-Schlüssel |
OVHZUXQBDRSGNZ-NSYCNWAXSA-N |
Isomerische SMILES |
CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)[123I] |
Kanonische SMILES |
CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


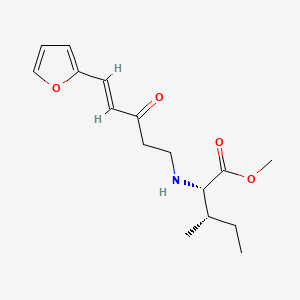
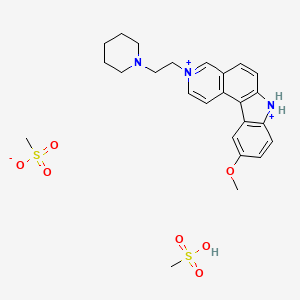
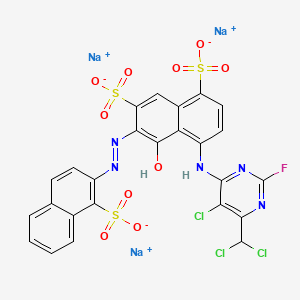

![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
